molecular formula C19H7F8NO2 B1614066 Pentafluorophenyl 4-[5-(trifluoromethyl)pyridin-2-yl]benzoate CAS No. 910036-89-4

Pentafluorophenyl 4-[5-(trifluoromethyl)pyridin-2-yl]benzoate

Cat. No.: B1614066
CAS No.: 910036-89-4
M. Wt: 433.3 g/mol
InChI Key: FXVFNQGTIWSDPI-UHFFFAOYSA-N
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Description

Pentafluorophenyl 4-[5-(trifluoromethyl)pyridin-2-yl]benzoate is a chemical compound with the molecular formula C19H7F8NO2 and a molecular weight of 433.26 g/mol . This compound is known for its unique structural features, including the presence of both pentafluorophenyl and trifluoromethyl groups, which contribute to its distinct chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Pentafluorophenyl 4-[5-(trifluoromethyl)pyridin-2-yl]benzoate typically involves the esterification of 4-[5-(trifluoromethyl)pyridin-2-yl]benzoic acid with pentafluorophenol. This reaction is usually carried out in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) under anhydrous conditions .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature and solvent choice, to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

Pentafluorophenyl 4-[5-(trifluoromethyl)pyridin-2-yl]benzoate can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

The mechanism of action of Pentafluorophenyl 4-[5-(trifluoromethyl)pyridin-2-yl]benzoate involves its reactivity towards nucleophiles and its ability to form stable ester and amide bonds. The electron-withdrawing nature of the fluorine atoms enhances the compound’s electrophilicity, making it a versatile reagent in various chemical transformations .

Comparison with Similar Compounds

Similar Compounds

  • Pentafluorophenyl 4-[4-(trifluoromethyl)phenyl]benzoate
  • Pentafluorophenyl 4-[3-(trifluoromethyl)phenyl]benzoate
  • Pentafluorophenyl 4-[2-(trifluoromethyl)phenyl]benzoate

Uniqueness

Pentafluorophenyl 4-[5-(trifluoromethyl)pyridin-2-yl]benzoate is unique due to the presence of the pyridinyl group, which imparts additional electronic and steric properties compared to its phenyl analogs. This uniqueness makes it particularly useful in applications requiring specific reactivity and stability .

Properties

IUPAC Name

(2,3,4,5,6-pentafluorophenyl) 4-[5-(trifluoromethyl)pyridin-2-yl]benzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H7F8NO2/c20-12-13(21)15(23)17(16(24)14(12)22)30-18(29)9-3-1-8(2-4-9)11-6-5-10(7-28-11)19(25,26)27/h1-7H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FXVFNQGTIWSDPI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2=NC=C(C=C2)C(F)(F)F)C(=O)OC3=C(C(=C(C(=C3F)F)F)F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H7F8NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30640251
Record name Pentafluorophenyl 4-[5-(trifluoromethyl)pyridin-2-yl]benzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30640251
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

433.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

910036-89-4
Record name Pentafluorophenyl 4-[5-(trifluoromethyl)pyridin-2-yl]benzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30640251
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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